molecular formula C6H6ClN5S2 B14909449 5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole

5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole

Cat. No.: B14909449
M. Wt: 247.7 g/mol
InChI Key: YFLJWVYEIMLOEH-UHFFFAOYSA-N
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Description

5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole is a heterocyclic compound that contains both a thiadiazole and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole typically involves the reaction of 5-methyl-4h-1,2,4-triazole-3-thiol with 5-chloro-1,2,3-thiadiazole-4-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other industrial-scale equipment would be employed to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiadiazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted thiadiazole and triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.

    Pathways: Inhibition of the synthesis of prostaglandins and leukotrienes, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1,2,3-thiadiazole: Lacks the triazole ring but shares the thiadiazole core.

    5-Methyl-4h-1,2,4-triazole-3-thiol: Contains the triazole ring but lacks the thiadiazole core.

Uniqueness

5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole is unique due to the presence of both the thiadiazole and triazole rings, which confer a combination of biological activities and chemical reactivity that is not found in compounds containing only one of these rings.

Properties

Molecular Formula

C6H6ClN5S2

Molecular Weight

247.7 g/mol

IUPAC Name

5-chloro-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]thiadiazole

InChI

InChI=1S/C6H6ClN5S2/c1-3-8-6(11-9-3)13-2-4-5(7)14-12-10-4/h2H2,1H3,(H,8,9,11)

InChI Key

YFLJWVYEIMLOEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SCC2=C(SN=N2)Cl

Origin of Product

United States

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